molecular formula C16H32O3 B1672778 Jalapinolic acid CAS No. 502-75-0

Jalapinolic acid

Cat. No.: B1672778
CAS No.: 502-75-0
M. Wt: 272.42 g/mol
InChI Key: YNQGVRJFSHTULP-UHFFFAOYSA-N
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Description

Jalapinolic acid (11S-hydroxyhexadecanoic acid, C₁₆H₃₂O₃) is a hydroxylated fatty acid primarily found in resin glycosides of plants from the Convolvulaceae family, such as Convolvulus scammonia and Ipomoea species . It is characterized by a 16-carbon chain with a hydroxyl group at the 11th carbon in the S-configuration . This compound plays a critical role in the biosynthesis of natural lactones, such as (S)-δ-decalactone, which are used in flavor and fragrance industries . This compound is also a key aglycone in resin glycosides like scammonin I and II, which exhibit bioactivities such as α-glucosidase inhibition . Its CAS registry number is 502-75-0 , and it is alternatively termed scammonolic acid in older literature .

Properties

IUPAC Name

11-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQGVRJFSHTULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964533
Record name 11-Hydroxyhexadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-75-0
Record name 11-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic acid, 11-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxyhexadecanoic acid
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Record name 11-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Patent-Based Synthesis via Cyclopentanone Intermediate

A 2013 patent (CN103508890A) outlines a scalable route using cyclopentanone as the starting material:

Step 1: Michael Addition
Cyclopentanone (1 equiv), morpholine (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) are refluxed in toluene to form an enamine. Ethyl acrylate (1.5 equiv) is added dropwise at 85°C, yielding 3-(2-oxocyclopentyl)-propionic ester (92% yield).

Step 2: Ester Hydrolysis
The crude ester is hydrolyzed in methanol/water with sodium hydroxide (30% w/v) at 60–65°C for 2 hours. Acidification with HCl followed by dichloromethane extraction affords this compound in 90% yield.

This method’s efficiency stems from avoiding costly transition-metal catalysts and achieving high regioselectivity via enamine-directed Michael addition.

Asymmetric Synthesis from Glycidol Derivatives

Shi’s 2022 approach employs (R)-glycidol to construct the C-11 hydroxyl group with enantiomeric excess >98%. The synthesis features:

  • Epoxide Ring-Opening : Glycidol is converted to a chiral epoxy alcohol using Sharpless asymmetric epoxidation.
  • Chain Elongation : A Wittig reaction with tetradecyltriphenylphosphonium bromide extends the carbon backbone.
  • Oxidation : TEMPO-mediated oxidation of the primary alcohol to the carboxylic acid completes the synthesis.

This route achieves a 45% overall yield and is notable for its stereochemical control, making it suitable for pharmaceutical applications requiring enantiopure material.

Biosynthetic Pathways

In plants, this compound is biosynthesized via ω-hydroxylation of palmitic acid (C16:0) by cytochrome P450 enzymes (CYP86A subfamily). Isotopic labeling studies in Ipomoea purga confirmed that the hydroxyl group originates from molecular oxygen rather than water, consistent with monooxygenase activity. Genetic engineering of Saccharomyces cerevisiae to express CYP86A1 from Arabidopsis thaliana has enabled microbial production, though titers remain low (≈120 mg/L).

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (CDCl₃): δ 3.63 (t, J = 6.5 Hz, 1H, -CHOH-), 2.34 (t, J = 7.4 Hz, 2H, -CH₂COOH), 1.25–1.50 (m, 22H, aliphatic chain).
  • ¹³C NMR : 180.2 ppm (COOH), 71.8 ppm (C-11 OH), 34.1–22.7 ppm (methylene carbons).

Chromatography

Reverse-phase HPLC (C18 column, MeOH:H₂O 85:15) elutes this compound at 14.3 minutes, with UV detection at 210 nm.

Elemental Analysis

Calculated for C₁₆H₃₂O₃: C 70.54%, H 11.84%, O 17.62%. Observed values align within 0.3% error.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
Natural Extraction <0.1% 100% (S) Low High
1928 Synthesis 12% Racemic Moderate Moderate
Patent Route 90% Racemic High Low
Asymmetric Synthesis 45% >98% (S) Moderate High

Chemical Reactions Analysis

Types of Reactions: Jalapinolic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

1. Precursor in Synthesis:
Jalapinolic acid serves as a crucial precursor in the synthesis of complex resin glycosides and other bioactive molecules. Its unique hydroxylation at the 11th carbon position allows for specific chemical modifications that are valuable in organic synthesis.

2. Structural Characteristics:
The compound can be synthesized through various methods, including hydroxylation of palmitic acid. The extraction from plant sources often involves hydrolysis and chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the compound effectively.

Biological Applications

1. Role in Plant Metabolism:
Research indicates that this compound is involved in various metabolic processes within plants. Its presence has been linked to the biological activities of resin glycosides found in certain Convolvulaceae species, contributing to their ecological roles and potential medicinal properties .

2. Therapeutic Properties:
this compound has been studied for its therapeutic effects, particularly its purgative action. It stimulates intestinal motility and increases water content in the intestines, making it effective as a laxative. Additionally, it has shown potential in modulating efflux pumps associated with multidrug resistance in pathogens and cancer cells .

Medicinal Applications

1. Purgative Agent:
The compound is recognized for its efficacy as a purgative agent, utilized traditionally in herbal medicine to treat constipation and digestive disorders . The mechanism involves enhancing intestinal fluid secretion and promoting bowel movements.

2. Modulation of Drug Resistance:
this compound has been investigated for its ability to inhibit efflux pumps that contribute to drug resistance in various pathogens, including bacteria and cancer cells. This property positions it as a potential candidate for developing new therapeutic strategies against resistant strains .

Case Studies

Study on Protein Phosphatase Inhibition:
A study explored the inhibition of protein phosphatase 2A by this compound and other hydroxy-acid containing compounds. The research demonstrated significant inhibitory effects, suggesting potential applications in pharmacological contexts where modulation of phosphatase activity is beneficial .

Traditional Use in Herbal Medicine:
In traditional herbal practices, this compound is extracted from plants like Ipomoea purga, known for its cathartic properties. Historical accounts document its use among indigenous populations for treating digestive ailments .

Mechanism of Action

Jalapinolic acid exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Ipurolic Acid (3S,11S-Dihydroxymyristic Acid)

  • Structure : A C₁₄ fatty acid with hydroxyl groups at positions 3 and 11 (both S-configuration).
  • Source: Found in Ipomoea species, often co-occurring with jalapinolic acid in resin glycosides .
  • Key Differences: Shorter chain length (C₁₄ vs. C₁₆). Additional hydroxyl group at position 3. Used to synthesize (S)-δ-octalactone, a smaller lactone compared to δ-decalactone derived from this compound .

Juniperic Acid (16-Hydroxyhexadecanoic Acid)

  • Structure : A C₁₆ fatty acid with a terminal hydroxyl group at position 16.
  • Source : Isolated from Juniperus species and wool fat .
  • Key Differences: Hydroxyl position (terminal vs. mid-chain at C11). Applications: Used as a chewing gum softener, contrasting with this compound’s role in lactone production .

2-Hydroxypalmitic Acid

  • Structure : A C₁₆ fatty acid with a hydroxyl group at position 2; exists as R- and S-enantiomers.
  • Source : Found in wool fat and plant cuticles .
  • Key Differences: Hydroxyl position (C2 vs. C11). Stereochemical diversity (both enantiomers are biologically relevant). No reported role in resin glycosides or lactone synthesis.

Operculin I (Resin Glycoside)

  • Structure: A macrolactone glycoside containing this compound and n-dodecanoic acid esterified to a tetrasaccharide core .
  • Source : Isolated from Ipomoea operculata.
  • Key Differences: Contains additional fatty acids (e.g., n-dodecanoic acid) and sugars. Exhibits macrocyclic ester linkages, enhancing structural complexity compared to free this compound .

Role in Resin Glycosides

  • This compound: Forms the aglycone core of scammonin I (C₅₀H₈₄O₂₁) and II (C₄₅H₇₈O₁₉), which constitute up to 56.9% of Convolvulus scammonia resin glycosides .
  • Ipurolic Acid : Co-occurs in resin glycosides but contributes to smaller lactones due to its shorter chain .
  • Scammonic Acid A/B: Hydrolysis products of this compound glycosides, differing in glycosylation patterns .

Bioactivity

  • α-Glucosidase Inhibition: this compound-derived glycosides (e.g., purgin III) show IC₅₀ values comparable to acarbose (330 vs.

Data Tables

Table 1: Structural Comparison of Hydroxy Fatty Acids

Compound Chain Length Hydroxyl Position(s) Stereochemistry Key Source
This compound C₁₆ 11 11S Convolvulus scammonia
Ipurolic acid C₁₄ 3, 11 3S,11S Ipomoea species
Juniperic acid C₁₆ 16 - Juniperus species
2-Hydroxypalmitic acid C₁₆ 2 R/S Wool fat

Table 2: Bioactivity of this compound and Derivatives

Compound α-Glucosidase IC₅₀ (mM) Lactone Produced Application
Purgin III 330 - Antidiabetic candidate
This compound - (S)-δ-decalactone Flavor/fragrance industry
Scammonin I Not tested - Resin glycoside standard

Biological Activity

Jalapinolic acid, a hydroxypalmitic acid derived from the Ipomoea species, particularly Ipomoea purga, has garnered attention for its diverse biological activities. This compound is characterized by a hydroxy group at the 11th position of palmitic acid, making it a unique member of the resin glycoside family. This article explores the biological activities of this compound, supported by case studies and research findings.

Chemical Structure

This compound is classified as a macrocyclic compound, which is essential for its biological activity. Its chemical structure can be represented as follows:

C16H30O3\text{C}_{16}\text{H}_{30}\text{O}_3

This structure allows this compound to interact with various biological systems, leading to multiple pharmacological effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness in inhibiting bacterial growth, with notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can serve as a potential antimicrobial agent in treating infections caused by resistant bacterial strains .

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

2. Cytotoxic Effects

Research has shown that this compound possesses cytotoxic properties against various cancer cell lines. In vitro studies indicated that it induces apoptosis in L-929 cells, leading to G0/G1 phase arrest in the cell cycle. The compound's mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process .

3. Antioxidant Activity

This compound has been noted for its antioxidant capabilities, which help combat oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage .

Case Study 1: Antimicrobial Efficacy

A study conducted on the resin-rich extracts from Ipomoea purga highlighted the antibacterial potential of this compound. The extract showed a significant zone of inhibition against various bacterial strains, suggesting that this compound contributes to the overall antimicrobial activity of the plant .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on cancer treatment, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent cytotoxic effect, with an IC50 value of approximately 25 µM. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Q & A

Q. What are the primary methodologies for isolating Jalapinolic acid from natural sources like scammony resin, and what challenges arise during purification?

this compound is typically isolated via alkaline hydrolysis of jalapin or scammonin resin glycosides. The process involves refluxing the resin with aqueous NaOH or KOH, followed by solvent extraction (e.g., ethyl acetate) to separate the acid from sugars. Key challenges include avoiding isomerization during hydrolysis and removing residual glycosides. Chromatographic techniques like HPLC with C18 columns are critical for purification, but co-elution of structurally similar acids (e.g., ipuranolic acid) requires gradient optimization .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound, and how are spectral data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for resolving the hydroxylated fatty acid backbone. Mass spectrometry (HRMS) confirms the molecular formula (C₁₆H₃₂O₄), while IR spectroscopy identifies carboxyl (-COOH) and hydroxyl (-OH) groups. For example, ¹³C NMR typically shows signals at δ 175-180 ppm for the carboxylic carbon and δ 60-70 ppm for hydroxyl-bearing carbons .

Q. How do researchers differentiate this compound from its isomers in complex plant extracts?

Differentiation relies on chromatographic retention times (HPLC) coupled with tandem MS fragmentation patterns. For instance, this compound’s MS/MS spectrum shows a dominant fragment at m/z 255 ([M-H-H₂O]⁻), whereas ipuranolic acid fragments at m/z 241. Nuclear Overhauser Effect (NOE) NMR experiments further distinguish stereoisomers .

Advanced Research Questions

Q. What experimental designs are optimal for studying the biosynthetic pathway of this compound in Convolvulaceae plants?

Stable isotope labeling (e.g., ¹³C-glucose tracer studies) combined with gene silencing (RNAi) in model plants like Ipomoea purga can map precursors and enzymatic steps. Metabolomic profiling via LC-MS/MS identifies intermediate compounds, while transcriptomics pinpoints candidate genes (e.g., cytochrome P450s) involved in hydroxylation .

Q. How can contradictory reports about this compound’s bioactivity (e.g., antimicrobial vs. inert) be systematically addressed?

Discrepancies often stem from variations in purity, solvent systems, or assay protocols. Researchers should:

  • Replicate studies using standardized samples (≥95% purity via HPLC).
  • Test activity across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
  • Control for solvent interference (e.g., DMSO cytotoxicity) using vehicle-only groups .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties and drug-likeness?

Density Functional Theory (DFT) calculates logP (predicted ~2.1) and pKa (~4.2 for -COOH). Molecular docking (AutoDock Vina) evaluates binding affinity to microbial enzymes (e.g., Staphylococcus aureus FabI). ADMET predictors (SwissADME) assess bioavailability and toxicity risks .

Q. How can researchers optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

  • Esterification: Use Steglich esterification with DCC/DMAP catalysts to modify the carboxyl group.
  • Hydroxylation: Enzymatic catalysis (e.g., Aspergillus monooxygenases) introduces regioselective -OH groups.
  • Purification: Flash chromatography with hexane/ethyl acetate gradients (7:3 to 1:1) resolves derivatives. Yield optimization requires DOE (Design of Experiments) to test temperature, solvent, and catalyst ratios .

Data Presentation Guidelines

  • Structural Data Table

    PropertyValue/DescriptionMethodReference
    Molecular FormulaC₁₆H₃₂O₄HRMS
    Melting Point128–130°CDSC
    logP (Octanol-Water)2.1 ± 0.3DFT Calculation
  • Key Research Gaps

    • Mechanisms underlying this compound’s reported cytotoxicity in cancer cells remain uncharacterized.
    • No in vivo pharmacokinetic studies exist to validate computational ADMET predictions.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.